Methyl 2-(6-bromo-1H-indazol-3-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-1H-indazol-3-yl)acetate is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities. Indazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications . This compound features a bromine atom at the 6-position of the indazole ring and a methyl ester group at the 2-position of the acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-1H-indazol-3-yl)acetate typically involves the bromination of an indazole precursor followed by esterification. One common method includes the reaction of 6-bromoindazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indazole ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of oxidized indazole derivatives.
Reduction: Formation of reduced indazole derivatives.
Hydrolysis: Formation of 6-bromoindazole-3-acetic acid.
Scientific Research Applications
Methyl 2-(6-bromo-1H-indazol-3-yl)acetate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-Bromoindazole: Lacks the ester group but shares the bromine substitution.
Methyl 2-(1H-indazol-3-yl)acetate: Similar structure but without the bromine atom.
6-Chloroindazole Derivatives: Similar halogen substitution but with chlorine instead of bromine.
Uniqueness
Methyl 2-(6-bromo-1H-indazol-3-yl)acetate is unique due to the presence of both the bromine atom and the ester group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-(6-bromo-2H-indazol-3-yl)acetate |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-10(14)5-9-7-3-2-6(11)4-8(7)12-13-9/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
ZPBKWUIECDBBRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C=CC(=CC2=NN1)Br |
Origin of Product |
United States |
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